![molecular formula C11H13F6N3O4 B1528570 3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt) CAS No. 1361115-19-6](/img/structure/B1528570.png)
3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt) is an organic compound of the azetidine family and is commonly used in organic synthesis and drug development. It is a synthetic compound that can be used in the synthesis of other organic compounds and has been used in the development of drugs and pharmaceuticals. This compound is a white crystalline solid that is soluble in polar solvents and is stable under normal conditions. It is an important intermediate for the synthesis of a variety of organic compounds and is used in the development of drugs and pharmaceuticals.
Scientific Research Applications
Carbohydrate-Derived Azetidines as Scaffolds
Research by Martínez and Fleet (2014) explored carbohydrate-derived bicyclic azetidin-3-ones as scaffolds for synthesizing highly functionalized azetidines, demonstrating the potential of such compounds in creating novel complex azetidines with applications in drug development and synthetic chemistry (Martínez & Fleet, 2014).
Azetidinone Derivatives and Antibacterial Activity
Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial properties. This study illustrates the antimicrobial potential of azetidinone and pyrazole derivatives, suggesting a pathway for developing new antibiotics (Chopde, Meshram, & Pagadala, 2012).
Trifluoroacetic Acid in Synthesis
Fedin and colleagues (2022) investigated reactions of trifluorotriacetic acid lactone with amines, leading to the synthesis of trifluoromethylated azaheterocycles. This study underscores the utility of trifluoroacetic acid derivatives in synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Fedin et al., 2022).
properties
IUPAC Name |
5-(azetidin-3-yl)-4-methyl-1H-pyrazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2C2HF3O2/c1-5-2-9-10-7(5)6-3-8-4-6;2*3-2(4,5)1(6)7/h2,6,8H,3-4H2,1H3,(H,9,10);2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLRRQJCYKNQAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.